2-(3-Piperidin-1-yl-propoxy)-benzoic acid
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Overview
Description
2-(3-Piperidin-1-yl-propoxy)-benzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzoic acid moiety linked to a piperidine ring via a propoxy chain, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piperidin-1-yl-propoxy)-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 3-chloropropylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the propoxy chain attached to the piperidine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the benzoic acid moiety to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of histamine receptors.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Piperidin-1-yl-propoxy)-benzoic acid involves its interaction with specific molecular targets, such as histamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses. The pathways involved often include the inhibition of pro-inflammatory cytokines and modulation of neurotransmitter release.
Comparison with Similar Compounds
- 2-(3-Piperidin-1-yl-propoxy)-benzaldehyde
- 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde
- N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine
Comparison: 2-(3-Piperidin-1-yl-propoxy)-benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties compared to its aldehyde counterparts. The presence of the carboxylic acid group allows for additional reactivity and potential for forming salts and esters, broadening its application scope. Additionally, its interaction with histamine receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research.
Properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)13-7-2-3-8-14(13)19-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKIQGASMUOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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